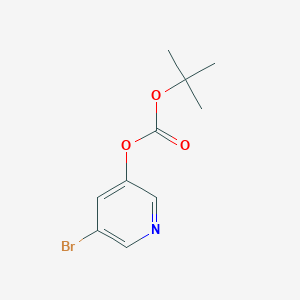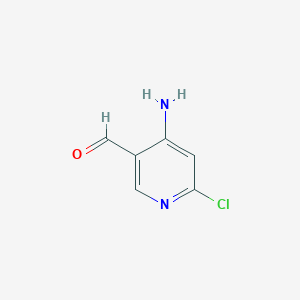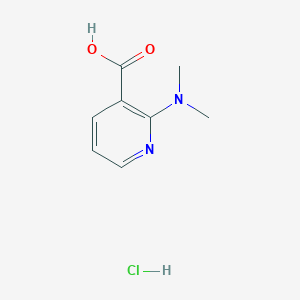
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Overview
Description
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a chemical compound with the linear formula C10H11BrClN3 . It has an average mass of 288.571 Da and a monoisotopic mass of 286.982483 Da . This product is not intended for human or veterinary use and is typically used for research.
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 nitrogen atoms . The exact structure visualization is not provided in the search results.Scientific Research Applications
Hypotensive Agents
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride and its derivatives have been studied for their potential use as hypotensive agents. Kumar, Tyagi, and Srivastava (2003) synthesized a series of quinazolinones, which demonstrated blood pressure-lowering activity. The most active compound in this series showed significant hypotensive activity, lowering blood pressure by 90 mmHg for 120 minutes at a dose of 2.5 mg/kg intravenously (Kumar, Tyagi, & Srivastava, 2003).
Antimicrobial Activity
The compound and its related derivatives have been explored for antimicrobial activities. Patel, Mistry, and Desai (2006) synthesized various quinazolinones that exhibited promising antimicrobial properties. This research highlights the potential of 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride derivatives in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Antihistaminic Agents
Research by Alagarsamy, Giridhar, and Yadav (2005) focused on the synthesis of novel triazoloquinazolinones from 2-hydrazino-3-phenylquinazolin-4(3H)-one, a compound structurally related to 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride. These compounds showed significant H1-antihistaminic activity, suggesting potential applications in treating allergies and related conditions (Alagarsamy, Giridhar, & Yadav, 2005).
Synthesis of Quinazolinones
Wlodarczyk et al. (2011) investigated the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound closely related to 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride. Their work contributes to the understanding of the synthesis pathways and chemical behavior of such compounds, which is crucial for their application in pharmaceutical research (Wlodarczyk et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(6-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQPZSOZHOVZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)N=C1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)
![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)


![2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B1519648.png)

![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)

![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B1519653.png)